molecular formula C17H15NO5 B1663273 Parcetasal CAS No. 87549-36-8

Parcetasal

Cat. No.: B1663273
CAS No.: 87549-36-8
M. Wt: 313.30 g/mol
InChI Key: ZAPRLADYRFPQSH-UHFFFAOYSA-N
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Description

Ecabet is a small molecule compound primarily used as a gastro-protective agent. It is marketed in Japan for the treatment of gastric ulcers and gastritis. Ecabet increases the quantity and quality of mucin produced by conjunctival goblet cells and corneal epithelia, making it useful in treating dry eye syndrome .

Preparation Methods

Ecabet sodium can be synthesized through a sulfonation reaction of dehydroabietic acid. The process involves the following steps :

    Sulfonation: Dehydroabietic acid is treated with sulfur trioxide or chlorosulfonic acid to introduce a sulfonic acid group.

    Neutralization: The resulting sulfonic acid derivative is neutralized with sodium hydroxide to form ecabet sodium.

    Purification: The product is purified through crystallization or other suitable methods to obtain ecabet sodium in its desired form.

Chemical Reactions Analysis

Ecabet undergoes various chemical reactions, including:

    Oxidation: Ecabet can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction of ecabet can lead to the formation of dehydroabietic acid derivatives.

    Substitution: Ecabet can undergo substitution reactions, particularly at the sulfonic acid group, to form different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ecabet has a wide range of scientific research applications :

    Chemistry: Ecabet is used as a model compound in studies involving sulfonation and related reactions.

    Biology: Ecabet’s ability to increase mucin production makes it valuable in research on mucosal protection and related biological processes.

    Medicine: Ecabet is used in the treatment of gastric ulcers, gastritis, and dry eye syndrome. It has also been investigated for its potential in treating functional dyspepsia and ulcerative colitis.

    Industry: Ecabet is used in the pharmaceutical industry for the development of gastro-protective agents and other related drugs.

Mechanism of Action

Ecabet exerts its effects through several mechanisms :

    Inhibition of Helicobacter pylori: Ecabet inhibits the activity of urease and NADPH oxidase in Helicobacter pylori, reducing bacterial adhesion to the gastric mucosa.

    Inhibition of Pepsin: Ecabet inhibits pepsin activity in the gastric juice, protecting the gastric mucosa from digestion.

    Mucin Production: Ecabet increases the production of mucin by conjunctival goblet cells and corneal epithelia, enhancing the protective barrier of the mucosal surfaces.

Comparison with Similar Compounds

Ecabet is unique in its dual action of inhibiting Helicobacter pylori and increasing mucin production . Similar compounds include:

    Sucralfate: Used for treating ulcers by forming a protective barrier on the ulcer surface.

    Misoprostol: A prostaglandin analog that protects the gastric mucosa by increasing mucus and bicarbonate secretion.

    Bismuth Subsalicylate: Used for treating gastrointestinal disorders by forming a protective coating and exhibiting antimicrobial properties.

Ecabet stands out due to its specific inhibition of Helicobacter pylori enzymes and its ability to enhance mucin production, making it a versatile compound in gastro-protection and mucosal health.

Properties

IUPAC Name

N-[4-[(2-methyl-4-oxo-1,3-benzodioxin-2-yl)oxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-11(19)18-12-7-9-13(10-8-12)21-17(2)22-15-6-4-3-5-14(15)16(20)23-17/h3-10H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPRLADYRFPQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2(OC3=CC=CC=C3C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30868973
Record name N-{4-[(2-Methyl-4-oxo-2H,4H-1,3-benzodioxin-2-yl)oxy]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87549-36-8
Record name Parcetasal [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087549368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PARCETASAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LSZ7869T2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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